molecular formula C11H15FN2 B11724356 1-(3-Fluoro-2-methylphenyl)piperazine

1-(3-Fluoro-2-methylphenyl)piperazine

Katalognummer: B11724356
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: OYEUPZDUQWDSRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-2-methylphenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety .

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-2-methylphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-2-methylphenylamine with piperazine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental considerations .

Analyse Chemischer Reaktionen

1-(3-Fluoro-2-methylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with GABA receptors, leading to modulation of neurotransmitter release and neuronal activity . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Eigenschaften

Molekularformel

C11H15FN2

Molekulargewicht

194.25 g/mol

IUPAC-Name

1-(3-fluoro-2-methylphenyl)piperazine

InChI

InChI=1S/C11H15FN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI-Schlüssel

OYEUPZDUQWDSRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1F)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.